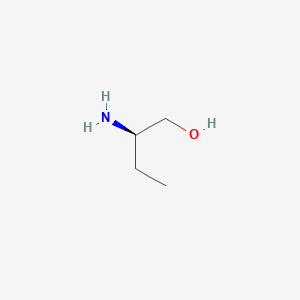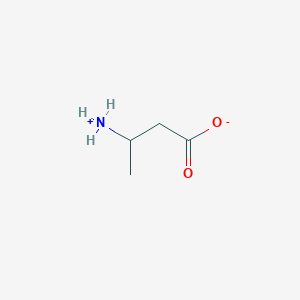
2,5-ジアミノベンゼンスルホン酸
概要
説明
2,5-Diaminobenzenesulfonic acid (2,5-DABS) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. It is a derivative of benzenesulfonic acid and has a molecular formula of C6H8N2O4S. 2,5-DABS is a versatile compound that can be used in a variety of scientific research applications and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
スルホン酸研究のモデル化合物
2,5-ジアミノベンゼンスルホン酸は、スルホン酸とその誘導体の構造と反応性を調べるためのモデル化合物として広く用いられています。 この研究は、さまざまな環境におけるスルホン酸の化学的挙動を理解するために不可欠です .
電気化学的共重合
この化合物は、IrO2でコーティングされたチタン電極上のサイクリックボルタンメトリーによってアニリンと電気化学的共重合することが報告されています。 このプロセスは、電子機器における潜在的な用途を持つ導電性ポリマーを開発するために重要です .
染料前駆体
2,5-ジアミノベンゼンスルホン酸は、染料の前駆体として役立ちます。 これは、綿のラッカーゼ媒介染色に必要な高分子染料の調製に使用されており、従来の染色方法に対する環境に優しい代替手段です .
塩拒否膜
MWCNTs@TiO2ナノ複合材料に2,5-ジアミノベンゼンスルホン酸を組み込むことで、塩拒否のための薄膜複合膜が作成されています。 この用途は、水浄化と脱塩の分野で特に関連しています .
防食コーティング
この化合物は、最適な含有量で使用した場合、ポリマーフィルムの防食特性を向上させることが判明しています。 アニリンと2,5-ジアミノベンゼンスルホン酸の共重合体は、優れた防食特性を示し、保護コーティングに適しています .
作用機序
Target of Action
2,5-Diaminobenzenesulfonic acid is primarily used as a precursor in the synthesis of dyes . The primary targets of this compound are therefore the molecules that interact with these dyes, which can include various types of fibers, paper, and hair .
Mode of Action
The compound interacts with its targets through a process known as dyeing. In this process, the dye molecules, synthesized from 2,5-Diaminobenzenesulfonic acid, bind to the target molecules, resulting in a change in color .
Biochemical Pathways
It is known that the compound is involved in the synthesis of dyes, which can interact with various biochemical pathways depending on the specific dye and target .
Pharmacokinetics
Given its use in dye synthesis, it is likely that the compound’s bioavailability is influenced by factors such as its concentration, the ph of the environment, and the presence of other chemicals .
Action Environment
The action of 2,5-Diaminobenzenesulfonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the dyeing process, and high temperatures can lead to the decomposition of the compound . Furthermore, the presence of other chemicals can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
2,5-Diaminobenzenesulfonic acid causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, do not induce vomiting and consult a physician immediately .
将来の方向性
2,5-Diaminobenzenesulfonic acid has potential applications in the field of seawater desalination. It has been used in the development of covalent organic framework (COF) membranes for ultrafast seawater desalination . The COF membrane exhibits excellent rejection of NaCl (99.91%) and an ultrafast water flux of 267 kg m−2 h−1, which outperforms the state-of-the-art designs and is 4–10 times higher than conventional membranes .
生化学分析
Biochemical Properties
2,5-Diaminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of dyes and as a model compound for investigating the structure and reactivity of sulfonic acids and their derivatives . It interacts with various enzymes and proteins, including laccase, which is used in the dyeing of cotton . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the substrate’s properties.
Cellular Effects
The effects of 2,5-Diaminobenzenesulfonic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of polymeric dyes, which can alter the cellular environment and impact cellular activities . The compound’s ability to interact with cellular components makes it a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, 2,5-Diaminobenzenesulfonic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported to undergo electrochemical copolymerization with aniline, which involves cyclic voltammetry on IrO2 coated titanium electrodes . This process highlights the compound’s ability to participate in complex biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diaminobenzenesulfonic acid change over time. The compound is stable at room temperature but can degrade under high temperatures, light, and oxidative conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation profile are crucial for understanding its long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of 2,5-Diaminobenzenesulfonic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
2,5-Diaminobenzenesulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . It can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,5-Diaminobenzenesulfonic acid is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical activity . The compound’s transport mechanisms are vital for its function and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2,5-Diaminobenzenesulfonic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function are closely linked to its localization, which can impact various cellular processes . Understanding its subcellular distribution is crucial for optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
2,5-diaminobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHMJLHQCESBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77847-12-2 (mono-potassium salt) | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058969 | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88-45-9 | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diaminobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIAMINOBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8112D78N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)








